molecular formula C15H9ClN2O5 B5503475 2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5503475
M. Wt: 332.69 g/mol
InChI Key: YLGRPJXMEIXCFZ-UHFFFAOYSA-N
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Description

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a chloro-hydroxy-nitrobenzyl group with an isoindole-dione moiety

Properties

IUPAC Name

2-[(3-chloro-4-hydroxy-5-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O5/c16-11-5-8(6-12(13(11)19)18(22)23)7-17-14(20)9-3-1-2-4-10(9)15(17)21/h1-6,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGRPJXMEIXCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 3-chloro-4-hydroxybenzaldehyde to introduce the nitro group, followed by a condensation reaction with phthalic anhydride to form the isoindole-dione structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-hydroxybenzaldehyde
  • 5-nitro-2-chlorobenzaldehyde
  • Phthalic anhydride derivatives

Uniqueness

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific domains.

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